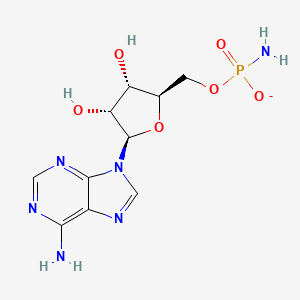

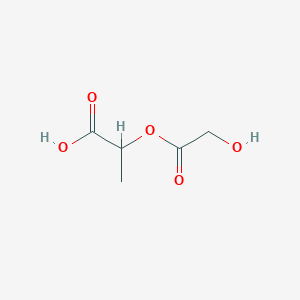

Poly(lactic acid-co-glycolic acid)

Übersicht

Beschreibung

Poly(D,L-lactic acid-co-glycolic acid) is a copolymer composed of 2-hydroxypropanoyl and 2-hydroxyacetyl units. It is a copolymer macromolecule and a polyester macromolecule.

A polyester used for absorbable sutures and surgical mesh, especially in ophthalmic surgery. 2-Hydroxy-propanoic acid polymer with polymerized hydroxyacetic acid, which forms 3,6-dimethyl-1,4-dioxane-dione polymer with 1,4-dioxane-2,5-dione copolymer of molecular weight about 80,000 daltons.

Wissenschaftliche Forschungsanwendungen

Tissue Engineering and Scaffold Manufacturing

Poly(lactic-co-glycolic acid) (PLGA) has garnered attention as a base material for biomedical applications due to its biocompatibility, tailored biodegradation rate, FDA approval for clinical use, and the potential to modify surface properties for better biological material interaction. Specifically, in bone tissue engineering, PLGA's ability to modulate cell interaction and aid in bone tissue function restoration or enhancement is notable. Its versatile nature allows the creation of biomimetic PLGA substrates that can effectively substitute, restore, or enhance bone tissue function (Gentile et al., 2014). Additionally, PLGA's biocompatibility and biodegradability make it a preferred synthetic polymer in the field of bone regeneration. Its utility extends to various clinical requirements, being used as scaffolds, coatings, fibers, or micro- and nanospheres (Félix Lanao et al., 2013).

Controlled Drug Delivery Systems

PLGA has been extensively utilized in the development of devices for controlled delivery of small molecule drugs, proteins, and macromolecules. Its wide range of erosion times, tunable mechanical properties, and biocompatibility are advantageous features. Various fabrication techniques for controlled drug delivery devices have been studied, exploring factors that influence degradation and drug release (Makadia & Siegel, 2011). Furthermore, strategies to overcome challenges in PLGA-based sustained-release formulations, such as low drug loading and poor formulation stability, have been addressed. Techniques such as low-temperature double-emulsion methods, fabrication of multi-layered microparticles, and the use of hydrogel templates have been explored to enhance drug loading and control release profiles (Han et al., 2016).

Advanced Fabrication Techniques and Material Functionalization

Recent advancements in fabrication techniques have opened new avenues for customizing PLGA particles for nanomedicine applications, ranging from drug delivery to imaging. Novel approaches like microfluidics and the PRINT method, as well as modifications resulting in responsive properties like Janus or upconversion particles, have been highlighted. The impact of these preparation procedures on the final properties of PLGA particles and their biological implications have been emphasized, demonstrating the adaptability of PLGA chemistry in meeting biological needs (Swider et al., 2018).

Eigenschaften

Produktname |

Poly(lactic acid-co-glycolic acid) |

|---|---|

Molekularformel |

C5H8O5 |

Molekulargewicht |

148.11 g/mol |

IUPAC-Name |

2-(2-hydroxyacetyl)oxypropanoic acid |

InChI |

InChI=1S/C5H8O5/c1-3(5(8)9)10-4(7)2-6/h3,6H,2H2,1H3,(H,8,9) |

InChI-Schlüssel |

HKVBZVITUCIVRZ-UHFFFAOYSA-N |

SMILES |

CC(C(=O)O)OC(=O)CO |

Kanonische SMILES |

CC(C(=O)O)OC(=O)CO |

Synonyme |

Acid Polyester, Glycolic-Lactic Dimethyldioxanedione Polymer with Dioxanedione Polymer Dioxanedione Polymer with Dimethyldioxanedione Polymer Glycolic Lactic Acid Polyester Glycolic-Lactic Acid Polyester Poly(Glycolide Lactide)Copolymer Poly(Lactide-Co-Glycolide) Poly(Lactide-Co-Glycoside) Polyester, Glycolic-Lactic Acid Polygalactin 910 Polyglactin Polyglactin 910 Vicryl |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

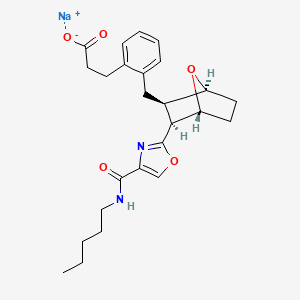

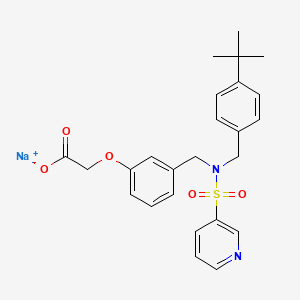

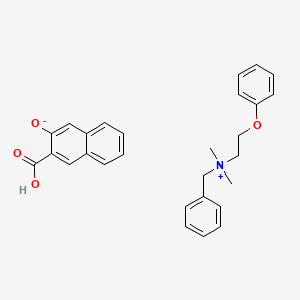

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-N-(3,4-dichlorophenyl)-2-[(E)-(2,4-dichlorophenyl)methoxyiminomethyl]-3-(dimethylamino)prop-2-enamide](/img/structure/B1260808.png)

![(5R,8R,9S,10S,13S,14S)-17-acetyl-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1260822.png)

![(2R,3R,4S,5S,6S)-2-[[(3S,4R,6S,7R,8aS)-7-amino-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2,3-dihydroxycyclohexyl]oxy-4-hydroxy-3-(methylamino)-2,3,4,4a,6,7,8,8a-octahydropyrano[3,2-b]pyran-2-yl]oxy]-5-amino-6-(hydroxymethyl)oxane-3,4-diol](/img/structure/B1260823.png)

![(3R,5R)-7-[(1S,2S,6S,8S,8aS)-6-hydroxy-2-methyl-8-[(2S)-2-methyl-1-oxobutoxy]-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid](/img/structure/B1260828.png)